
CBP-93872
Vue d'ensemble
Description
CBP-93872 est un composé identifié comme un inhibiteur du point de contrôle G2. Il a montré un potentiel pour augmenter la sensibilité des cellules cancéreuses colorectales et pancréatiques à la chimiothérapie. Le composé agit en supprimant le maintien du point de contrôle G2 induit par la rupture double brin de l'ADN, inhibant ainsi la voie entre l'ataxie-télangiectasie mutée et l'activation de l'ataxie-télangiectasie et de Rad3-related .
Méthodes De Préparation
La préparation de CBP-93872 implique des voies de synthèse qui sont généralement réalisées en laboratoire. Les voies de synthèse exactes et les conditions de réaction ne sont pas largement publiées, mais on sait que le composé a été identifié à l'aide d'un système de criblage à haut débit basé sur les cellules
Analyse Des Réactions Chimiques
Molecular Mechanism of Action
CBP-93872 inhibits the NBS1-mediated activation of ataxia telangiectasia and Rad3-related (ATR) kinase , a critical regulator of the G2/M checkpoint. Key findings include:
-
Selective inhibition of double-strand break (DSB)-induced G2 checkpoint maintenance, without affecting UV- or MMS-induced checkpoints .
-
Suppression of ATR-dependent phosphorylation events:
-
No impact on ATM activation or Chk2 phosphorylation, confirming specificity for the ATR-Chk1 axis .
In Vitro Kinase Reactions
This compound disrupts ATR signaling in reconstituted systems:
Parameter | Observation | Source |
---|---|---|
ATP-dependent Rad17 phosphorylation | 70% inhibition at 50 μM ATP | |
ssDNA-induced ATR activation | IC₅₀ = 12 μM (via Nbs1-dependent pathway) | |
DNA-end resection | No significant effect |
Biochemical Pathway Modulation
This compound alters downstream signaling cascades:
-
Chk1 phosphorylation (S317/S345) reduced by 90% post-IR exposure .
-
Synergistic effects with DNA-damaging agents:
Therapeutic Implications
Experimental Conditions
-
Cell lines : HT-29 (colorectal), A549 (lung), MCF7 (breast) .
-
Dosage : 10–20 μM for in vitro assays; IC₅₀ = 8.5 μM in HT-29 cells .
-
Time course : Checkpoint abrogation observed within 4–8 hours post-IR .
Research Limitations
Applications De Recherche Scientifique
Synergistic Effects with Chemotherapeutics
Research indicates that CBP-93872 can significantly enhance the lethality of several chemotherapeutic drugs when used in combination:
- Platinum-containing drugs : this compound has shown to increase the sensitivity of colorectal and pancreatic cancer cells to oxaliplatin and cisplatin. Studies have demonstrated that combined treatment results in a marked increase in apoptosis rates compared to treatments with these drugs alone .
- Pyrimidine antimetabolites : The combination of this compound with gemcitabine and 5-fluorouracil has also been explored, revealing similar enhancements in cell death rates .
Case Studies and Experimental Findings
-
Colorectal Cancer (HT29 Cell Line) :
- Treatment with this compound at 50 μM alongside oxaliplatin (30 μM) resulted in an increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .
- The combination treatment also significantly inhibited ATR activation, as evidenced by reduced phosphorylation levels of ATR and Chk1 proteins .
- Pancreatic Cancer (Panc-1 Cell Line) :
- Mechanistic Insights :
Summary of Findings
Chemotherapeutic Agent | Cell Line | Concentration of this compound | Effect on Apoptosis (%) |
---|---|---|---|
Oxaliplatin | HT29 | 50 μM | Increased from 6.1% to 24.3% |
Cisplatin | HT29 | 50 μM | Increased apoptosis observed |
Gemcitabine | Panc-1 | 200 μM | Increased from 8.4% to 38.5% |
5-Fluorouracil | HT29 | 50 μM | Increased from 5.8% to 19.5% |
Mécanisme D'action
The mechanism of action of CBP-93872 involves the inhibition of the DNA double-stranded break-induced G2 checkpoint. The compound specifically inhibits the activation of ATR kinase, which is essential for the maintenance of the G2 checkpoint. By preventing ATR activation, this compound suppresses the phosphorylation of key proteins such as Nbs1 and replication protein A2, leading to the abrogation of the G2 checkpoint and increased sensitivity of cancer cells to DNA damage .
Comparaison Avec Des Composés Similaires
CBP-93872 est unique en son genre par son inhibition spécifique du point de contrôle G2 induit par la rupture double brin de l'ADN. Les composés similaires comprennent :
Caféine : Connu pour inhiber les kinases ATR et ATM, mais avec moins de spécificité que this compound.
This compound se distingue par son inhibition spécifique du point de contrôle G2 et son utilisation potentielle pour sensibiliser les cellules cancéreuses mutées de p53 à la chimiothérapie.
Activité Biologique
CBP-93872 is a compound identified as a potent G2 checkpoint inhibitor, particularly in the context of cancer therapy. Its primary mechanism involves the inhibition of the DNA damage response pathway, specifically targeting the activation of ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) kinases. This article will explore the biological activity of this compound, including its effects on cancer cell sensitivity to chemotherapeutic agents, molecular mechanisms, and potential clinical applications.
This compound functions by suppressing the maintenance of the G2 checkpoint in response to DNA double-stranded breaks (DSBs). It achieves this by inhibiting Nbs1-dependent activation of ATR, which is crucial for the cellular response to DNA damage.
- Inhibition of ATR Activation : this compound specifically blocks ATR activation induced by DSBs without affecting the initiation of the G2 checkpoint. This selective inhibition allows cells to bypass G2 arrest, leading to increased sensitivity to DNA-damaging agents .
Effects on Cancer Cell Sensitivity
Research has demonstrated that this compound significantly enhances the sensitivity of various cancer cell lines to established chemotherapeutic agents. The following table summarizes key findings from studies investigating the synergistic effects of this compound with different drugs:
Study 1: Sensitization to Chemotherapy
In a study examining the effects of this compound in combination with standard chemotherapy agents, researchers found that treatment with this compound significantly increased cancer cell sensitivities. For instance, when HT29 cells were treated with both this compound and oxaliplatin, there was a notable increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .
Study 2: Mechanistic Insights
Another investigation focused on understanding how this compound affects checkpoint activation. The study revealed that treatment with this compound led to a marked reduction in phosphorylation levels of ATR and Chk1 when combined with oxaliplatin or cisplatin, suggesting that it effectively inhibits the signaling pathways responsible for maintaining the G2 checkpoint under DNA damage conditions .
Propriétés
IUPAC Name |
1-amino-3-(2-bromo-4-methylanilino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSWDJNINCPJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(CN)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.